3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole, benzimidazole, and morpholine moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate alkylating agents under controlled conditions.
Benzimidazole synthesis: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives.
Morpholine attachment: The morpholine group is introduced through nucleophilic substitution reactions, often involving haloalkanes.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation techniques such as peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(4-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- **3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(4-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
Uniqueness
The uniqueness of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c25-20-15-26-30(17-20)16-18-4-3-5-19(14-18)23(32)28-24-27-21-6-1-2-7-22(21)31(24)9-8-29-10-12-33-13-11-29/h1-7,14-15,17H,8-13,16H2,(H,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYHJZJPQZCHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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